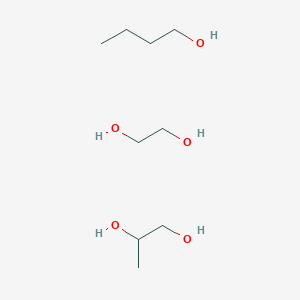

Butan-1-ol;ethane-1,2-diol;propane-1,2-diol

描述

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is a copolymer composed of ethylene glycol and propylene glycol units, terminated with a butyl ether group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .

准备方法

Synthetic Routes and Reaction Conditions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is typically synthesized through the polymerization of ethylene oxide and propylene oxide in the presence of a butyl alcohol initiator. The reaction is catalyzed by a base such as potassium hydroxide. The polymerization process involves the sequential addition of ethylene oxide and propylene oxide to the growing polymer chain .

Industrial Production Methods

In industrial settings, the production of poly(ethylene glycol-ran-propylene glycol) monobutyl ether involves large-scale polymerization reactors where the reaction conditions are carefully controlled to achieve the desired molecular weight and composition. The product is then purified and formulated for various applications .

化学反应分析

Types of Reactions

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether can undergo various chemical reactions, including:

Oxidation: The ether groups can be oxidized to form carbonyl compounds.

Reduction: The polymer can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Carbonyl compounds such as aldehydes and ketones.

Reduction: Alcohols.

Substitution: Various substituted ethers.

科学研究应用

Ethylene Glycol

Ethane-1,2-diol is primarily utilized in the manufacture of polyesters, particularly polyethylene terephthalate (PET), which is essential for producing clothing and packaging materials. Approximately 45% of the produced PET is used for plastic bottles . Additionally, it serves as an antifreeze agent due to its ability to lower the freezing point of water when mixed in various ratios .

Case Study: PET Production

A significant application of ethylene glycol is in the production of PET. The process involves polymerizing ethylene glycol with terephthalic acid to produce PET, which is then used in textiles and packaging. This process not only highlights the compound's role in material science but also emphasizes its economic impact in the plastics industry.

Pharmaceuticals and Personal Care

Propylene glycol is widely used in pharmaceuticals as a solvent for oral, injectable, and topical formulations due to its low toxicity and ability to enhance drug solubility. It also acts as a humectant in personal care products, helping retain moisture.

Case Study: Drug Formulation

In a study examining the use of propylene glycol in drug formulations, it was found that incorporating this diol improved the solubility and bioavailability of several active pharmaceutical ingredients (APIs), enhancing therapeutic efficacy while maintaining safety profiles.

Food Industry

Both ethylene glycol and propylene glycol find applications in food processing. Propylene glycol is recognized as a Generally Recognized As Safe (GRAS) substance by the FDA and is commonly used as a food additive for moisture retention and flavor enhancement .

Environmental Applications

Ethylene glycol is employed as an antifreeze and coolant in automotive applications. Its low freezing point allows it to function effectively in colder climates while minimizing corrosion within engine systems . Moreover, its biodegradable nature makes it a preferable choice over traditional antifreeze agents.

Environmental Impact Study

Research has demonstrated that using ethylene glycol-based antifreeze reduces environmental toxicity compared to conventional alternatives. Studies showed lower levels of harmful emissions when engines operated with ethylene glycol mixtures.

Research Applications

The amphiphilic properties of the compound allow it to form micelles in aqueous solutions, making it beneficial for various research applications including drug delivery systems and nanotechnology. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.

作用机制

The mechanism of action of poly(ethylene glycol-ran-propylene glycol) monobutyl ether is primarily based on its ability to self-assemble into micelles in aqueous solutions. The hydrophobic propylene glycol segments form the core of the micelles, while the hydrophilic polyethylene glycol segments create a protective shell. This structure allows the compound to solubilize hydrophobic substances and stabilize emulsions .

相似化合物的比较

Similar Compounds

- Poly(ethylene glycol) monobutyl ether

- Poly(propylene glycol) monobutyl ether

- Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol)

Uniqueness

Poly(ethylene glycol-ran-propylene glycol) monobutyl ether is unique due to its random copolymer structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it more versatile compared to block copolymers, which have distinct hydrophilic and hydrophobic segments .

生物活性

The compound consisting of butan-1-ol, ethane-1,2-diol, and propane-1,2-diol is a mixture of alcohols and diols that exhibits various biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with these compounds.

Overview of the Compounds

Butan-1-ol (also known as butyl alcohol) is a four-carbon straight-chain alcohol with applications in solvents and chemical synthesis. Ethane-1,2-diol (commonly known as ethylene glycol) is a colorless, odorless liquid used primarily in antifreeze and as a precursor to polymers. Propane-1,2-diol (or propylene glycol) is a viscous liquid utilized in food, pharmaceuticals, and cosmetics due to its low toxicity.

1. Antimicrobial Properties

Research indicates that these compounds possess antimicrobial properties. For instance, studies have shown that butan-1-ol can inhibit the growth of various bacterial strains. Ethylene glycol has been noted for its effectiveness against bacteria and fungi, while propylene glycol is recognized for its preservative qualities in food and pharmaceuticals.

2. Enzyme Interaction

The interaction of these compounds with enzymes has been extensively studied. For example:

- Ethylene glycol has been shown to affect catalase activity in various solvents, demonstrating a reduction in enzyme efficiency compared to water .

- Propylene glycol's influence on enzyme kinetics has been documented, indicating that it can alter the reaction rates of certain biochemical pathways .

3. Toxicological Studies

The toxicity profile of these compounds varies:

- Butan-1-ol can be toxic at high concentrations but is generally regarded as safe in controlled amounts.

- Ethylene glycol is highly toxic if ingested, leading to metabolic acidosis and renal failure.

- Propylene glycol is considered safe for consumption in food products but can cause adverse effects at elevated doses.

The biological activity of butan-1-ol, ethane-1,2-diol, and propane-1,2-diol can be attributed to several mechanisms:

Solubility and Interaction with Membranes:

These compounds can disrupt cellular membranes due to their amphiphilic nature, which allows them to integrate into lipid bilayers. This property is particularly relevant for their antimicrobial activity.

Hydrogen Bonding:

The hydroxyl groups present in these compounds enable strong hydrogen bonding interactions with water molecules and other polar substances. This characteristic enhances their solubility and reactivity in biological systems.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of butan-1-ol against E. coli and Staphylococcus aureus. Results indicated that concentrations above 5% significantly inhibited bacterial growth .

Case Study 2: Enzyme Activity Modulation

Research involving ethylene glycol demonstrated its effect on catalase activity when mixed with various organic solvents. The findings suggested that while catalase activity decreased in the presence of ethylene glycol, the presence of other alcohols could mitigate this effect .

Case Study 3: Toxicity Assessment

A comprehensive toxicological assessment highlighted the dangers associated with ethylene glycol ingestion in animal models, leading to acute kidney injury and metabolic disturbances. In contrast, propylene glycol showed lower toxicity levels even at higher doses .

Data Tables

| Compound | Biological Activity | Toxicity Level | Applications |

|---|---|---|---|

| Butan-1-ol | Antimicrobial | Moderate | Solvent, chemical synthesis |

| Ethane-1,2-diol | Antimicrobial, enzyme inhibition | High (toxic) | Antifreeze, polymer precursor |

| Propane-1,2-diol | Preservative, low toxicity | Low | Food additive, pharmaceutical use |

属性

IUPAC Name |

butan-1-ol;ethane-1,2-diol;propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O.C3H8O2.C2H6O2/c1-2-3-4-5;1-3(5)2-4;3-1-2-4/h5H,2-4H2,1H3;3-5H,2H2,1H3;3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOIORHZMRPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CC(CO)O.C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue liquid; [BORIDE MSDS] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, methyl, polymer and oxirane, butyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16325 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9038-95-3, 68551-14-4 | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C11-15-secondary, ethoxylated propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, monobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.832 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Poly(ethylene glycol-ran-propylene glycol) monobutyl ether suitable for use as a base oil in grease formulations?

A1: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether (PAG) exhibits excellent solubility with certain ionic liquids, making it a suitable base oil for conductive greases. [] This property allows for the incorporation of conductive additives, such as ionic liquids, into the grease formulation, enhancing its electrical conductivity. []

Q2: How does the addition of carbon nanotubes (CNTs) affect the properties of PAG-based grease?

A2: Incorporating carbon nanotubes, particularly single-walled carbon nanotubes (SWCNTs), into PAG grease significantly enhances its electrical conductivity. [] Studies show SWCNTs can reduce the volume resistivity of PAG grease by over 10,000 times. [] Additionally, CNTs improve the grease's tribological properties, showing better friction-reducing and anti-wear abilities compared to traditional additives like carbon black. [] This improvement is attributed to the small size and large surface area of CNTs, which allows them to adsorb onto metal surfaces, forming a protective film. []

Q3: Can Poly(ethylene glycol-ran-propylene glycol) monobutyl ether be used for applications beyond conductive greases?

A3: Yes, Poly(ethylene glycol-ran-propylene glycol) monobutyl ether demonstrates versatility beyond conductive greases. Research highlights its effectiveness in aqueous two-phase extraction systems (ATPES). [, , ] For instance, a UCON-NaH2PO4 ATPES proved successful in extracting and separating polycyclic aromatic hydrocarbons (PAHs) from water and soil samples. [] Furthermore, a thermo-sensitive UCON/KH2PO4 ATPES enabled the direct separation and purification of α-Lactalbumin from cow milk whey. []

Q4: What are the advantages of using Poly(ethylene glycol-ran-propylene glycol) monobutyl ether in aqueous two-phase extraction systems?

A4: Poly(ethylene glycol-ran-propylene glycol) monobutyl ether offers several advantages in ATPES. It allows for the efficient partitioning of target compounds, such as PAHs [] and proteins [], between the two phases. Moreover, in specific systems like the UCON/KH2PO4 ATPES, the UCON can be recovered through thermally induced phase separation and reused without significant loss in extraction efficiency. [] This recyclability makes it an economically viable and environmentally friendly option for separation and purification processes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。